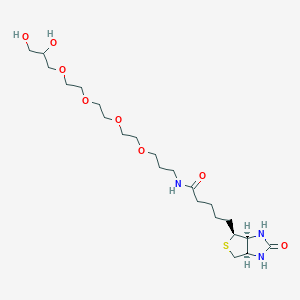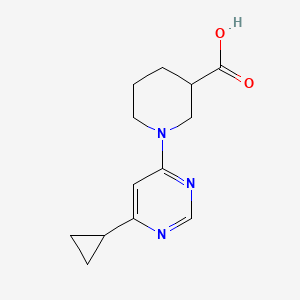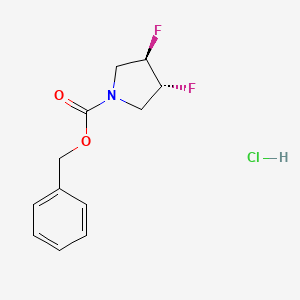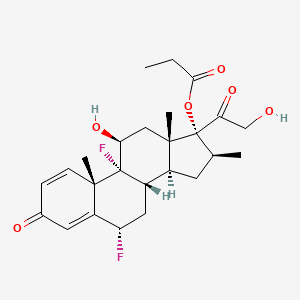![molecular formula C13H12FNO2S B1433962 Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1558527-95-9](/img/structure/B1433962.png)
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate” are not extensively documented. It is known to be a solid . More specific properties like melting point, boiling point, solubility, etc., are not available in the current literature.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Structural Analysis : Studies have determined the structure of similar thiazole compounds, revealing interactions such as hydrogen-bonded dimers and quartets. These findings are critical for understanding the molecular behavior of thiazole derivatives (Lynch & Mcclenaghan, 2004).
- Synthesis Methods : Research demonstrates various synthesis methods of related thiazole derivatives, showcasing the versatility and adaptability of these compounds in chemical synthesis (Mohamed, 2021); (Mohamed, 2014).
Crystallographic and Spectroscopic Characterization
- Crystal Structure Elucidation : Detailed crystallographic analysis of thiazole derivatives provides insights into their molecular configurations and potential interactions, essential for their application in various scientific fields (Žugelj et al., 2009); (Sapnakumari et al., 2014).
- Spectroscopic Studies : Spectroscopic characterization of thiazole compounds provides essential information on their molecular properties, aiding in the development of new materials and drugs (Haroon et al., 2018).
Drug Design and Biological Activities
- Inhibitory Activity and Drug Design : Research on thiazole derivatives has shown their potential as inhibitors in drug design, especially in targeting specific proteins or enzymes (Nagarajappa et al., 2022).
- Antimicrobial and Anticancer Properties : Some thiazole compounds have been found to possess antimicrobial and anticancer activities, suggesting their potential use in developing new therapeutic agents (Başoğlu et al., 2013); (Sonar et al., 2020).
Chemical Properties and Applications
- Chemical Properties : Research has explored the chemical properties of thiazole derivatives, such as their electron density parameters and noncovalent interactions, which are crucial for their application in various fields (Haroon et al., 2019).
- Corrosion Inhibition : Thiazole derivatives have been studied for their corrosion inhibition properties, demonstrating their potential use in protecting metals from corrosion (Raviprabha & Bhat, 2019).
Direcciones Futuras
Given the limited information available on “Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate”, future research could focus on its synthesis, characterization, and potential applications. Thiazole derivatives are known to exhibit various biological activities , so this compound could also be explored for potential biological or pharmacological applications.
Mecanismo De Acción
Target of Action:
This compound primarily targets specific cellular components known as receptors . Receptors are essential for mediating the effects of drugs within the body. In the case of Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate, binding to these receptors initiates cellular responses .
Mode of Action:
When Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate binds to its receptors, it triggers downstream signaling pathways. These pathways can lead to various cellular changes, such as altered gene expression, enzyme activity, or ion channel function. The compound’s interaction with its targets determines its overall effect on the body .
Propiedades
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUAVOHKNVZAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





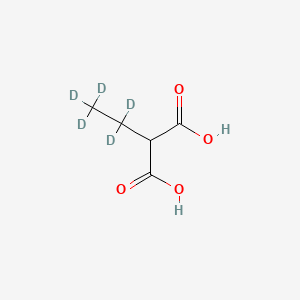
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
